3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione

Catalog No.
S14224517
CAS No.
M.F
C18H24N2O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)pipe...

Product Name

3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione

IUPAC Name

3-[4-[4-(2-hydroxyethyl)piperidin-1-yl]phenyl]piperidine-2,6-dione

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H24N2O3/c21-12-9-13-7-10-20(11-8-13)15-3-1-14(2-4-15)16-5-6-17(22)19-18(16)23/h1-4,13,16,21H,5-12H2,(H,19,22,23)

InChI Key

LNGYBCMJSMBZPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)CCO

3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is a complex organic compound belonging to the class of piperidine derivatives. Its molecular formula is C16H20N2O2C_{16}H_{20}N_2O_2, and it features a piperidine ring structure with multiple substituents, including a hydroxyethyl group and phenyl moieties. The compound's unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione can be explored through various synthetic pathways involving piperidine derivatives. Key reactions include:

  • Hydrogenation: Utilizing catalysts such as Raney nickel or rhodium to reduce double bonds in the piperidine ring or adjacent structures.
  • Amination: Introducing amine groups through nucleophilic substitution reactions, which may enhance biological activity.
  • Esterification: Reacting with carboxylic acids to form esters, potentially increasing solubility and bioavailability.

These reactions can lead to the formation of various analogs with altered pharmacological properties.

Research indicates that compounds similar to 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione exhibit significant biological activities, particularly as ligands for neurotransmitter receptors. The compound has shown promise in inhibiting tumor necrosis factor-alpha, which plays a crucial role in inflammatory responses and autoimmune diseases . Additionally, derivatives of piperidine-2,6-dione have been investigated for their interactions with alpha-1 adrenergic receptors, suggesting potential applications in treating conditions like hypertension and anxiety disorders .

The synthesis of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione can be achieved through several methodologies:

  • Multi-step Synthesis: Starting from commercially available piperidine derivatives, functional groups are introduced via electrophilic aromatic substitution or nucleophilic addition.
  • One-Pot Reactions: Utilizing catalytic systems that allow for the simultaneous formation of multiple bonds can streamline the synthesis process.
  • Modification of Existing Derivatives: Existing piperidine derivatives can be modified through selective functionalization to yield the target compound.

These methods ensure efficient production while maintaining high yields and purity.

The potential applications of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione are extensive:

  • Pharmaceutical Development: As a candidate for developing new anti-inflammatory drugs due to its ability to inhibit tumor necrosis factor-alpha.
  • Neuropharmacology: Investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments.
  • Chemical Probes: Used in research to study receptor interactions and signaling pathways in various biological systems.

Interaction studies have demonstrated that 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione interacts with various receptors and enzymes:

  • Receptor Binding Affinity: Studies have shown that this compound exhibits high affinity for alpha-1 adrenergic receptors, influencing cardiovascular responses .
  • Inhibition Studies: The compound has been tested for its ability to inhibit tumor necrosis factor-alpha release from macrophages, indicating its potential as an anti-inflammatory agent .

These interactions underline its importance in therapeutic contexts.

Several compounds share structural features with 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione. Notable examples include:

Compound NameStructural FeaturesBiological Activity
4-Phenylpiperidine-2,6-dionePiperidine ring with phenyl groupLigand for alpha-1 adrenergic receptors
Piperidin-2-one derivativesVariations in substituents on the piperidine ringAntimicrobial and anti-inflammatory properties
N-AlkylpiperidinonesAlkyl substituents on nitrogenNeuroactive compounds

Uniqueness

The uniqueness of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione lies in its specific combination of hydroxyethyl and phenyl substituents on the piperidine core. This configuration enhances its binding affinity and selectivity towards specific biological targets compared to other piperidine derivatives.

Origins in Natural Product Chemistry

Piperidine-2,6-dione derivatives trace their roots to naturally occurring glutarimide antibiotics, such as cycloheximide and streptimidone, which were first isolated from Streptomyces species in the mid-20th century. These compounds exhibited potent antifungal and antitumor activities, attributed to their ability to inhibit eukaryotic protein synthesis. The conserved glutarimide ring, a structural analog of piperidine-2,6-dione, served as a critical pharmacophore, inspiring synthetic efforts to replicate and optimize its bioactivity.

Evolution into Synthetic Therapeutics

The transition from natural products to synthetic piperidine-2,6-diones accelerated in the 1980s with the development of aminoglutethimide, a first-generation aromatase inhibitor used in breast cancer therapy. This breakthrough underscored the scaffold’s adaptability, as strategic substitutions at the 3- and 4-positions enabled target-specific modulation. By the 2010s, piperidine-2,6-diones gained prominence in PROTAC design, where their role as CRBN (Cereblon) E3 ligase ligands facilitated the degradation of oncoproteins like BRD4 and ERRα.

Table 1: Key Milestones in Piperidine-2,6-dione Drug Development

CompoundYearApplicationStructural Innovation
Cycloheximide1946Antifungal agentNatural glutarimide core
Aminoglutethimide1981Breast cancer therapy3-Amino substitution
Thalidomide analogs2004Immunomodulatory drugs (IMiDs)4-Substituted phenyl group
PROTAC CRBN ligands2016Targeted protein degradationPiperidine-2,6-dione linker moiety

Synthetic Advancements

Modern synthesis routes, such as the potassium tert-butoxide-mediated Michael addition and intramolecular nucleophilic substitution, have enabled efficient large-scale production of piperidine-2,6-diones. These methods tolerate diverse functional groups, permitting the incorporation of aryl, alkyl, and hydroxyethyl substituents critical for drug-like properties. For instance, the kilo-scale synthesis of niraparib—a PARP inhibitor leveraging a piperidine-2,6-dione intermediate—demonstrates the scaffold’s industrial viability.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

316.17869263 g/mol

Monoisotopic Mass

316.17869263 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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